Cas no 108032-41-3 (Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate)
Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 1,2,3,4-Tetra-O-acetyl-α-L-idopyranuronate
- methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate
- Methyl 1,2,3,4-Tetra
- METHYL 1,2,3,4-TETRA-O-ACETYL-A-L-IDOPYRANURONATE
- A-L-idopyranuronate
- A-L-Idopyranuronic Acid Methyl Ester Tetraacetate
- A-L-iduronate
- Methyl 1,2,3,4-Tetra-O-acetyl-
- Methyl 1,2,3,4-Tetra-O-acetyl-Alpha-L-idopyranuronate
- Methyl 1,2,3,4-Tetra-O-acetyl-α-L-iduronate
- α-L-Idopyranuronic Acid Methyl Ester Tetraacetate
- 1,2,3,4-Tetra-O-acetyl-alpha-L-idopyranuronic acid methyl ester
- Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranosyluronate min. 98%
- W-200773
- METHYL (2R,3S,4S,5R,6S)-3,4,5,6-TETRAKIS(ACETYLOXY)OXANE-2-CARBOXYLATE
- DB-255164
- Methyl 1,2,3,4-Tetra-O-acetyl-?-L-idopyranuronate
- A934194
- Methyl 1,2,3,4-Tetra-O-acetyl-?-L-iduronate; ?-L-Idopyranuronic Acid Methyl Ester Tetraacetate;
- 108032-41-3
- DTXSID30483620
- Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate
-
- Inchi: 1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12+,13+,15+/m0/s1
- InChI Key: DPOQCELSZBSZGX-RLPMIEJPSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@@H]1C(=O)OC)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O
Computed Properties
- Exact Mass: 376.10100
- Monoisotopic Mass: 376.10056145g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 26
- Rotatable Bond Count: 10
- Complexity: 584
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 141Ų
Experimental Properties
- Melting Point: 120-122°C
- Stability/Shelf Life: Store at -20°
- PSA: 140.73000
- LogP: -0.75750
Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M326700-10mg |
Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate |
108032-41-3 | 10mg |
$87.00 | 2023-05-17 | ||
| TRC | M326700-25mg |
Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate |
108032-41-3 | 25mg |
$173.00 | 2023-05-17 | ||
| TRC | M326700-50mg |
Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate |
108032-41-3 | 50mg |
$333.00 | 2023-05-17 | ||
| TRC | M326700-100mg |
Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate |
108032-41-3 | 100mg |
$592.00 | 2023-05-17 | ||
| TRC | M326700-250mg |
Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate |
108032-41-3 | 250mg |
$ 1271.00 | 2023-09-07 | ||
| Apollo Scientific | BICL4163-25mg |
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranosyluronate |
108032-41-3 | 98% min | 25mg |
£250.00 | 2025-02-21 | |
| Apollo Scientific | BICL4163-50mg |
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranosyluronate |
108032-41-3 | 98% min | 50mg |
£452.00 | 2025-02-21 | |
| Apollo Scientific | BICL4163-100mg |
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranosyluronate |
108032-41-3 | 98% min | 100mg |
£808.00 | 2025-02-21 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-218725-25 mg |
Methyl 1,2,3,4-Tetra-O-acetyl-α-L-idopyranuronate, |
108032-41-3 | 25mg |
¥3,610.00 | 2023-07-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580489-25mg |
(2S,3R,4S,5S,6R)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate |
108032-41-3 | 98% | 25mg |
¥3249.00 | 2024-08-09 |
Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate Suppliers
Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate
Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate (CAS No. 108032-41-3): A Key Intermediate in Glycoscience and Drug Development
Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate, identified by its unique Chemical Abstracts Service number CAS No. 108032-41-3, is a highly valuable compound in the field of glycoscience and pharmaceutical research. This compound, with its systematic name Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate, serves as a crucial intermediate in the synthesis of complex glycosidic structures, which are fundamental to the development of novel therapeutic agents.
The structure of Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate features a pyranose ring substituted with acetyl groups at the 1, 2, 3, and 4 positions. This acetylation pattern enhances the stability and reactivity of the molecule, making it an ideal candidate for further functionalization in synthetic chemistry. The presence of the a-L-idopyranuronate moiety underscores its significance in carbohydrate chemistry, where such units are prevalent in natural glycoproteins and glycosaminoglycans.
In recent years, significant advancements have been made in understanding the biological roles of glycosylation. Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate has been extensively utilized in studies aimed at elucidating the structural and functional aspects of glycoproteins. These studies have revealed that glycosylation plays a pivotal role in various biological processes, including cell signaling, immune responses, and pathogen recognition. Consequently, there is a growing demand for synthetic tools that can facilitate the precise construction of glycosidic linkages.
The compound's utility extends to the development of carbohydrate-based drugs. For instance, Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate has been employed in the synthesis of novel antiviral and anticancer agents. The ability to modify its structure allows researchers to fine-tune its pharmacological properties. Recent studies have demonstrated that derivatives of this compound exhibit promising activities against various pathogens. This has spurred further investigation into its potential as a lead compound for drug discovery.
One of the most intriguing applications of Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate is in the field of vaccine development. Glycoproteins are integral components of many viral and bacterial surface antigens. By incorporating this compound into vaccine formulations, researchers can create synthetic glycoconjugates that mimic natural glycans. Such vaccines have shown enhanced immunogenicity and efficacy in preclinical studies. This approach holds great promise for developing next-generation vaccines against infectious diseases.
The synthesis of Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate involves multi-step organic transformations that require precise control over reaction conditions. The acetylation process must be carefully optimized to ensure high yields and purity. Advances in synthetic methodologies have enabled more efficient production processes for this compound. For example, catalytic methods have been developed that reduce reaction times while maintaining high selectivity.
In addition to its synthetic applications, Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate has found utility in analytical chemistry. Its well-defined structure makes it an excellent standard for chromatographic separation techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These techniques are essential for characterizing complex glycosidic compounds and monitoring their purity during synthesis.
The future prospects for Methyl 1,2,3,4-Tetra-O-acetyl-a-L-idopyranuronate are vast and exciting. As our understanding of glycoscience continues to evolve,this compound will undoubtedly play a central role in advancing both fundamental research and applied developments. Its versatility makes it indispensable for researchers working on carbohydrate chemistry、pharmaceuticals、and biotechnology.
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